molecular formula C9H7F2N3 B8485828 1-(3,4-difluorophenyl)-1H-pyrazol-3-amine

1-(3,4-difluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B8485828
M. Wt: 195.17 g/mol
InChI Key: YWFWJVBVUIBGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorophenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H7F2N3 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

1-(3,4-difluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H7F2N3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13-14/h1-5H,(H2,12,13)

InChI Key

YWFWJVBVUIBGMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)N)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethanol (28 ml) was added sodium (0.407 g, 17.7 mmol), and the mixture was stirred about 30 minutes. To this, (3,4-difluorophenyl)hydrazine hydrochloride (1.00 g, 5.54 mmol) and (E)-3-ethoxyacrylonitrile (0.912 ml, 8.86 mmol) were added, and the reaction was heated to reflux for 16 hours. The reaction was diluted with water (30 ml) and acidified to pH 3 with 5M hydrochloric acid. The reaction was allowed to stir at ambient temperature for another 2 hours and was then neutralized (pH 7) by the addition of 5M sodium hydroxide. The reaction was concentrated to remove most of the ethanol. The resulting suspension was extracted twice with EtOAc, and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel chromatography, eluting with a linear gradient of 20-100% EtOAc/hexanes to yield the desired product (0.250 g, 1.28 mmol, 23.1% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.912 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0.407 g
Type
reactant
Reaction Step Five
Quantity
28 mL
Type
solvent
Reaction Step Five
Yield
23.1%

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